Omeprazole-N-oxide
Overview
Description
Omeprazole N-oxide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. Omeprazole N-oxide is characterized by the presence of an N-oxide functional group, which imparts unique chemical and pharmacological properties to the compound .
Mechanism of Action
Target of Action
Omeprazole N-Oxide is a metabolite of the gastric proton pump inhibitor Omeprazole . The primary target of Omeprazole and its metabolites is the H+/K+ ATPase enzyme , also known as the gastric proton pump . This enzyme is responsible for the final step in the secretion of gastric acid in the stomach’s parietal cells .
Mode of Action
Omeprazole N-Oxide, like Omeprazole, is believed to interact with the H+/K+ ATPase enzyme. Omeprazole is a proton pump inhibitor (PPI) , which means it works by blocking the function of the proton pump , thereby reducing the production of stomach acid
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme disrupts the gastric acid secretion pathway . This leads to a decrease in gastric acid production, which can affect various downstream effects, such as the activation of digestive enzymes and absorption of certain nutrients. It also impacts the overall acidity of the stomach, which can influence the growth of microorganisms and the health of the gastric mucosa .
Pharmacokinetics
Omeprazole, the parent compound, is rapidly absorbed following oral administration, with peak plasma concentrations reached within 05 hours . It is mainly metabolized by the liver enzymes CYP2C19 and CYP3A4 . The metabolites, including Omeprazole N-Oxide, are then likely excreted in the urine and bile .
Result of Action
The primary result of Omeprazole N-Oxide’s action is a reduction in gastric acid secretion . This can lead to a decrease in the symptoms of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions associated with excess stomach acid . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of Omeprazole N-Oxide, like that of Omeprazole, can be influenced by various environmental factors. For instance, the pH of the stomach can impact the drug’s solubility and absorption. Additionally, genetic factors, such as polymorphisms in the CYP2C19 enzyme, can affect the metabolism of Omeprazole and consequently the levels of Omeprazole N-Oxide . Furthermore, interactions with other drugs metabolized by the same liver enzymes can also influence the action and efficacy of Omeprazole N-Oxide .
Biochemical Analysis
Biochemical Properties
Omeprazole-N-oxide interacts with various enzymes and proteins within the body. It is primarily metabolized in the liver, with the two major plasma metabolites being the sulphone and hydroxyomeprazole . These interactions are crucial for the compound’s role in biochemical reactions.
Cellular Effects
Studies on Omeprazole, the parent compound, suggest that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to hypothesize that this compound may have similar effects.
Molecular Mechanism
Omeprazole, from which this compound is derived, acts as an antagonist at H+/K+ ATPases, inhibiting gastric acid secretion . It’s plausible that this compound might exert its effects through similar molecular interactions.
Temporal Effects in Laboratory Settings
Studies on Omeprazole suggest that its effects can change over time . For instance, Omeprazole has been shown to induce genotoxicity and mutagenicity in treated cells over time .
Dosage Effects in Animal Models
Studies on Omeprazole suggest that its effects can vary with different dosages . For instance, Omeprazole has been shown to induce depressive-like behavior and working memory improvement at certain doses .
Metabolic Pathways
This compound is involved in metabolic pathways primarily in the liver. Omeprazole, the parent compound, is metabolized by CYP2C19 to hydroxyomeprazole and partially metabolized by CYP3A4 to this compound .
Transport and Distribution
Omeprazole, the parent compound, is known to be transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole N-oxide typically involves the oxidation of omeprazole. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdophosphoric acid or ammonium molybdate. The reaction is carried out under mild conditions, ensuring high yield and safety .
Industrial Production Methods: For industrial production, the process is optimized to ensure scalability and environmental safety. The oxidation reaction is performed in a controlled environment, and the by-products are managed to minimize pollution. The use of catalysts like molybdophosphoric acid enhances the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Omeprazole N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molybdophosphoric acid, ammonium molybdate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products:
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Omeprazole N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pharmacologically active compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gastric acid-related disorders and its role as a proton pump inhibitor.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for quality control
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness of Omeprazole N-oxide: Omeprazole N-oxide stands out due to its enhanced stability and bioavailability compared to omeprazole. The presence of the N-oxide group also imparts unique chemical reactivity, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDQETYNOBUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176219-04-8 | |
Record name | Omeprazole-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 176219-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.